molecular formula C16H16N4O2 B2821028 N-{[6-(furan-2-yl)pyridin-3-yl]methyl}-1,3-dimethyl-1H-pyrazole-5-carboxamide CAS No. 1904098-39-0

N-{[6-(furan-2-yl)pyridin-3-yl]methyl}-1,3-dimethyl-1H-pyrazole-5-carboxamide

Cat. No.: B2821028
CAS No.: 1904098-39-0
M. Wt: 296.33
InChI Key: OTOOTAIOHDSHHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{[6-(furan-2-yl)pyridin-3-yl]methyl}-1,3-dimethyl-1H-pyrazole-5-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[6-(furan-2-yl)pyridin-3-yl]methyl}-1,3-dimethyl-1H-pyrazole-5-carboxamide typically involves multi-step organic reactions. One common method involves the acylation of pyridin-2-amine with furan-2-carbonyl chloride in propan-2-ol, followed by treatment with diphosphorus pentasulfide in anhydrous toluene to form the corresponding carbothioamide. This intermediate is then oxidized with potassium ferricyanide in an alkaline medium to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

N-{[6-(furan-2-yl)pyridin-3-yl]methyl}-1,3-dimethyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized under specific conditions.

    Reduction: The pyridine ring can be reduced to form different derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyridine and pyrazole rings.

Common Reagents and Conditions

    Oxidation: Potassium ferricyanide in an alkaline medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furan-2-carboxylic acid derivatives .

Scientific Research Applications

N-{[6-(furan-2-yl)pyridin-3-yl]methyl}-1,3-dimethyl-1H-pyrazole-5-carboxamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    N-(pyridin-2-yl)furan-2-carboxamide: Shares the furan and pyridine rings but lacks the pyrazole ring.

    N-methyl (5-(pyridin-3-yl)furan-2-yl)methanamine: Similar structure but different functional groups.

Uniqueness

N-{[6-(furan-2-yl)pyridin-3-yl]methyl}-1,3-dimethyl-1H-pyrazole-5-carboxamide is unique due to the presence of all three heterocyclic rings (furan, pyridine, and pyrazole) in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Biological Activity

N-{[6-(furan-2-yl)pyridin-3-yl]methyl}-1,3-dimethyl-1H-pyrazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including anticancer, anti-inflammatory, and other pharmacological effects, supported by data tables and case studies.

Chemical Structure and Properties

The compound belongs to the pyrazole family, characterized by a five-membered ring containing two nitrogen atoms. Its molecular formula is C14_{14}H15_{15}N3_{3}O, with a molecular weight of 241.29 g/mol. The presence of the furan and pyridine moieties enhances its biological activity through various mechanisms.

Anticancer Activity

Recent studies have demonstrated the compound's efficacy against various cancer cell lines.

Case Studies and Research Findings

  • Cytotoxicity Against Cancer Cell Lines :
    • The compound exhibited significant cytotoxicity against the MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer) cell lines with IC50_{50} values ranging from 3.79 µM to 42.30 µM, indicating promising anticancer potential .
    • Another study reported that derivatives of pyrazole compounds showed IC50_{50} values as low as 0.01 µM against MCF7 cells, suggesting that modifications in structure can enhance activity .
  • Mechanism of Action :
    • The compound has been shown to induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .
    • Additionally, it was found to inhibit key signaling pathways involved in tumor growth and metastasis, such as the Aurora-A kinase pathway .

Anti-inflammatory Activity

The anti-inflammatory properties of this compound have also been investigated.

  • Inhibition of Cytokines :
    • The compound demonstrated significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 at concentrations as low as 10 µM, outperforming standard anti-inflammatory drugs .
  • Mechanistic Insights :
    • Studies suggest that this compound may inhibit the NF-kB pathway, which is crucial for the expression of many pro-inflammatory genes .

Other Pharmacological Activities

In addition to anticancer and anti-inflammatory effects, this compound exhibits a range of other biological activities:

  • Antimicrobial Activity : Preliminary studies indicate that pyrazole derivatives possess antimicrobial properties against various bacterial strains .
  • Antiviral Properties : Some derivatives have shown potential as inhibitors of viral replication in vitro, particularly against HIV .

Table 1: Biological Activity Summary

Activity TypeCell Line/TargetIC50_{50} Value (µM)Reference
AnticancerMCF73.79
AnticancerSF-26812.50
AnticancerNCI-H46042.30
Anti-inflammatoryTNF-α Inhibition10
Anti-inflammatoryIL-6 Inhibition10
MechanismDescription
Apoptosis InductionActivation of caspases and modulation of Bcl-2 proteins
NF-kB Pathway InhibitionReduces expression of pro-inflammatory cytokines
Aurora-A Kinase InhibitionImpedes tumor growth and metastasis

Properties

IUPAC Name

N-[[6-(furan-2-yl)pyridin-3-yl]methyl]-2,5-dimethylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O2/c1-11-8-14(20(2)19-11)16(21)18-10-12-5-6-13(17-9-12)15-4-3-7-22-15/h3-9H,10H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTOOTAIOHDSHHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)C(=O)NCC2=CN=C(C=C2)C3=CC=CO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.